![molecular formula C10H13F2NO B12313634 3-Amino-2-[(2,4-difluorophenyl)methyl]propan-1-OL](/img/structure/B12313634.png)
3-Amino-2-[(2,4-difluorophenyl)methyl]propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,4-difluorofenil)metil]-3-aminopropan-1-ol es un compuesto orgánico con la fórmula molecular C10H13F2NO. Este compuesto se caracteriza por la presencia de un grupo amino, un grupo hidroxilo y un grupo difluorofenilo unido a un esqueleto de propanol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-[(2,4-difluorofenil)metil]-3-aminopropan-1-ol generalmente implica la reacción de cloruro de 2,4-difluorobencilo con 3-amino-1-propanol en condiciones básicas. La reacción se lleva a cabo en presencia de una base como hidróxido de sodio o carbonato de potasio, que facilita la reacción de sustitución nucleofílica. La mezcla de reacción generalmente se calienta a reflujo para asegurar la conversión completa de los materiales de partida al producto deseado .
Métodos de producción industrial
En un entorno industrial, la producción de 1-[(2,4-difluorofenil)metil]-3-aminopropan-1-ol puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y condiciones de reacción optimizadas puede conducir a la producción a gran escala del compuesto con alta pureza y consistencia .
Análisis De Reacciones Químicas
Tipos de reacciones
1-[(2,4-difluorofenil)metil]-3-aminopropan-1-ol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar un compuesto carbonílico.
Reducción: El grupo amino se puede reducir para formar una alquilamina.
Sustitución: El grupo difluorofenilo puede participar en reacciones de sustitución aromática nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan típicamente agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Se pueden emplear nucleófilos como metóxido de sodio (NaOCH3) o terc-butóxido de potasio (KOtBu).
Principales productos formados
Oxidación: Formación de una cetona o un aldehído.
Reducción: Formación de una alquilamina.
Sustitución: Formación de derivados difluorofenilo sustituidos.
Aplicaciones Científicas De Investigación
1-[(2,4-difluorofenil)metil]-3-aminopropan-1-ol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como sonda bioquímica para estudiar la actividad enzimática y las interacciones de proteínas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y antimicrobianas.
Industria: Utilizado en el desarrollo de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo de acción de 1-[(2,4-difluorofenil)metil]-3-aminopropan-1-ol implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede unirse al sitio activo de las enzimas, inhibiendo su actividad o alterando su función. Además, puede interactuar con receptores celulares, modulando las vías de transducción de señales y afectando las respuestas celulares .
Comparación Con Compuestos Similares
Compuestos similares
- 3-Amino-2-[(3,4-difluorofenil)metil]propanamida .
Fluconazol: 2-(2,4-Difluorofenil)-1,3-bis(1H-1,2,4-triazol-1-il)propan-2-ol.
Singularidad
1-[(2,4-difluorofenil)metil]-3-aminopropan-1-ol es único debido a su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas. La presencia de grupos amino e hidroxilo permite diversas modificaciones químicas, lo que lo convierte en un compuesto versátil para diversas aplicaciones .
Propiedades
Fórmula molecular |
C10H13F2NO |
|---|---|
Peso molecular |
201.21 g/mol |
Nombre IUPAC |
2-(aminomethyl)-3-(2,4-difluorophenyl)propan-1-ol |
InChI |
InChI=1S/C10H13F2NO/c11-9-2-1-8(10(12)4-9)3-7(5-13)6-14/h1-2,4,7,14H,3,5-6,13H2 |
Clave InChI |
VTNMPWGUQFOYLK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)F)CC(CN)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


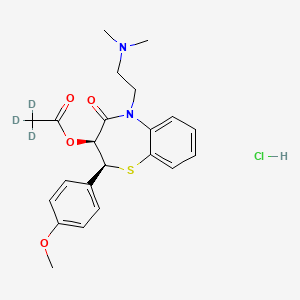
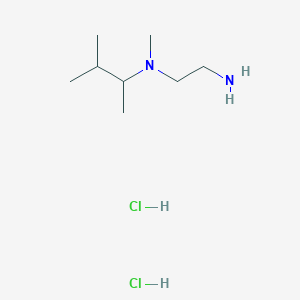

![N1-[(1H-imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride](/img/structure/B12313566.png)
![5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine](/img/structure/B12313571.png)
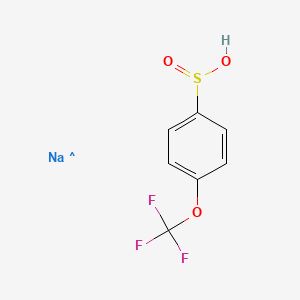
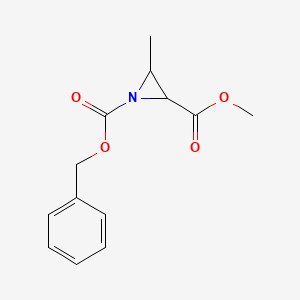
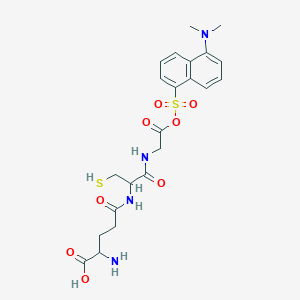
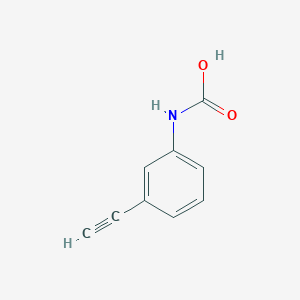
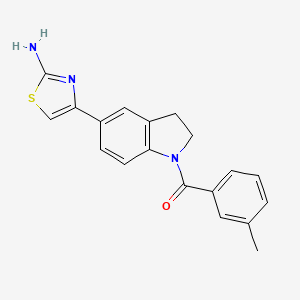
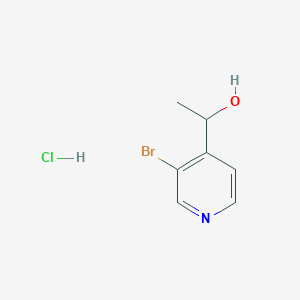
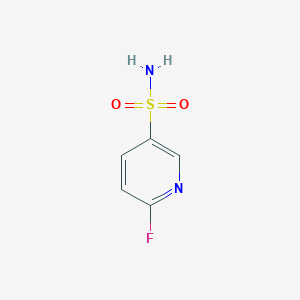
![3-Amino-2-[(4-methylphenyl)methyl]propan-1-ol](/img/structure/B12313636.png)
amine](/img/structure/B12313645.png)
